molecular formula C4H6O B089867 Vinyl ether CAS No. 109-93-3

Vinyl ether

Cat. No. B089867
CAS RN: 109-93-3
M. Wt: 70.09 g/mol
InChI Key: QYKIQEUNHZKYBP-UHFFFAOYSA-N
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Description

Vinyl ether, also known as Divinyl ether, is a volatile flammable liquid unsaturated ether . It is colorless, slightly water-soluble , and was formerly used as an inhalation anesthetic . Its molecular formula is C4H6O .


Synthesis Analysis

Vinyl ethers can be easily prepared using a number of traditional synthetic protocols. One of the more sustainable and straightforward methods involves reacting gaseous acetylene or calcium carbide with alcohols . Another method involves the transetherification reaction between ethyl vinyl ether (EVE) and different alcohols . This reaction is efficiently catalyzed by an air-stable palladium catalyst, leading to various vinyl ethers in a single step with good alcohol conversion (50–82%) and good vinyl ether yields .


Molecular Structure Analysis

The molecular structure of vinyl ether consists of a vinyl group (two carbon atoms double-bonded to each other) and an ether group (an oxygen atom connected to two alkyl or aryl groups). The molecular weight of vinyl ether is 70.0898 .


Chemical Reactions Analysis

Vinyl ether participates in many reactions of interest to organic synthesis. With catalytic amounts of acids, ethyl vinyl ether adds to alcohols to give the mixed acetal . Vinyl ethers can also undergo autooxidation with the formation of peroxides in the air .


Physical And Chemical Properties Analysis

Vinyl ether is a volatile flammable liquid . It is only slightly soluble in water . Under liquid–liquid equilibrium at 20 °C, the concentration of Ethyl vinyl ether in water is 0.9% by weight, while the amount of water dissolved in EVE is 0.2% by weight .

Safety And Hazards

Vinyl ether is a very dangerous fire and explosion hazard when exposed to heat or flame . It can react vigorously with oxidizing materials . Inhalation causes intoxication, blurring of vision, headache, dizziness, excitation, loss of consciousness . Liquid or concentrated vapor irritates eyes and causes frostbite of skin .

Future Directions

Recent advances in the synthesis and application of vinyl ethers as monomers for modern homo- and co-polymerization processes have been highlighted . The remarkably tunable chemistry of vinyl ethers allows designing and obtaining polymers with well-defined structures and controllable properties . Vinyl ethers are also used in many different applications such as UV inks, UV coatings, adhesives, polymers, and pharmaceuticals .

properties

IUPAC Name

ethenoxyethene
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InChI

InChI=1S/C4H6O/c1-3-5-4-2/h3-4H,1-2H2
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InChI Key

QYKIQEUNHZKYBP-UHFFFAOYSA-N
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Canonical SMILES

C=COC=C
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Molecular Formula

C4H6O
Record name DIVINYL ETHER, STABILIZED
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Related CAS

9003-19-4
Record name Vinyl ether homopolymer
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DSSTOX Substance ID

DTXSID5074555
Record name Ethene, 1,1'-oxybis-
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Molecular Weight

70.09 g/mol
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Physical Description

Divinyl ether, stabilized appears as a clear colorless liquid with a characteristic odor. Less dense than water. Vapors heavier than air. Toxic by inhalation., Colorless liquid; [CAMEO]
Record name DIVINYL ETHER, STABILIZED
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Flash Point

less than -22 °F (NFPA, 2010)
Record name DIVINYL ETHER, STABILIZED
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Product Name

Vinyl ether

CAS RN

109-93-3, 9003-19-4
Record name DIVINYL ETHER, STABILIZED
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Synthesis routes and methods I

Procedure details

1,3-benzenedimethyl divinyl ether (BDMDVE) was synthesized from 1,3-benzenedimethanol, which was prepared in a two-liter, 3-necked round-bottomed flask equipped with a 500-ml constant pressure addition funnel, an overhead stirrer, a thermocouple and a nitrogen inlet into which was added 27 g (0.74 mol) of lithium aluminum hydride (95%) and 1000 ml of anhydrous tetrahydrofuran (THF). The addition funnel was charged with a solution of 100 g (0.493 mol) of isophthaloyl dichloride in 400 ml of anhydrous THF. Diacylchloride was added slowly over a period of 2 hours with cooling in an ice bath. Once addition was complete the ice bath was removed and the suspension allowed to reach room temperature for four hours at which time it was re-cooled and 200 ml of ethyl acetate was slowly added to decompose the remaining hydride. The addition funnel was recharged with 200 ml of 2M NaOH, which was then added slowly with vigorous stirring until the ensuing suspension became granular in appearance. The suspension was filtered and well washed with ethyl acetate. The combined filtrate and washings were then washed with brine, dried over anhydrous magnesium sulfate and evaporated on a rotary evaporator to yield 64 g (94%) of 1,3-benzenedimethanol as a clear, colorless oil which solidified upon standing. The BDMDVE was then prepared in a two-liter round bottomed flask equipped with a positive-pressure nitrogen inlet and a magnetic stir bar was added 64 g (0.46 mol) of 1,3-benzenedimethanol, 10 g (0.03 mol) of mercuric acetate and 1 liter of ethyl vinyl ether. The solution was stirred at room temperature for four days at which time it was washed well with saturated sodium bicarbonate solution and brine. The solution was then stirred for three days over 20 g of anhydrous magnesium sulfate (the reaction is driven to completion by stirring over the acidic magnesium sulfate), filtered, and evaporated on a rotary evaporator. The resulting oil was distilled twice through an 8″ Vigreux to yield 53 g (60%) of BDMDVE, boiling point=84° C. at 1 mm Hg.
Quantity
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400 mL
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Diacylchloride
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ice
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Synthesis routes and methods II

Procedure details

In the following examples, cyclohexyl vinyl ether (CHVE), 2-ethylhexyl vinyl ether (EHVE), diethyleneglycol divinyl ether (DGDVE) and 9-anthracenemethanol were obtained from Aldrich Chemical Company. 1,4-butanediol divinyl ether (BDVE), trimethyleneglycol trivinyl ether (TMPVE), cyclohexanedimethanol divinyl ether (CHDVE) and nonanediol divinyl ether (NDVE) were obtained from Nippon Carbide Industries, Co. Inc. 1,3-benzenedimethyl divinyl ether (BDMDVE) was synthesized from 1,3-benzenedimethanol, which was prepared in a two-liter, 3-necked round-bottomed flask equipped with a 500-ml constant pressure addition funnel, an overhead stirrer, a thermocouple and a nitrogen inlet into which was added 27 g (0.74 mol) of lithium aluminum hydride (95%) and 1000 ml of anhydrous tetrahydrofuran (THF). The addition funnel was charged with a solution of 100 g (0.493 mol) of isophthaloyl dichloride in 400 ml of anhydrous THF. Diacylchloride was added slowly over a period of 2 hours with cooling in an ice bath. Once addition was complete the ice bath was removed and the suspension allowed to reach room temperature for four hours at which time it was re-cooled and 200 ml of ethyl acetate was slowly added to decompose the remaining hydride. The addition funnel was recharged with 200 ml of 2M NaOH, which was then added slowly with vigorous stirring until the ensuing suspension became granular in appearance. The suspension was filtered and well washed with ethyl acetate. The combined filtrate and washings were then washed with brine, dried over anhydrous magnesium sulfate and evaporated on a rotary evaporator to yield 64 g (94%) of 1,3-benzenedimethanol as a clear, colorless oil which solidified upon standing. The BDMDVE was then prepared in a two-liter round bottomed flask equipped with a positive-pressure nitrogen inlet and a magnetic stir bar was added 64 g (0.46 mol) of 1,3-benzenedimethanol, 10 g (0.03 mol) of mercuric acetate and 1 liter of ethyl vinyl ether. The solution was stirred at room temperature for four days at which time it was washed well with saturated sodium bicarbonate solution and brine. The solution was then stirred for three days over 20 g of anhydrous magnesium sulfate (the reaction is driven to completion by stirring over the acidic magnesium sulfate), filtered, and evaporated on a rotary evaporator. The resulting oil was distilled twice through an 8″ Vigreux to yield 53 g (60%) of BDMDVE, boiling point=84° C. at 1 mm Hg.
Quantity
0 (± 1) mol
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27 g
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1000 mL
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Name
Quantity
400 mL
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Reaction Step Three
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Name
Diacylchloride
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ice
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[Compound]
Name
trimethyleneglycol trivinyl ether
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Name
nonanediol divinyl ether
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Retrosynthesis Analysis

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Strategy Settings

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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